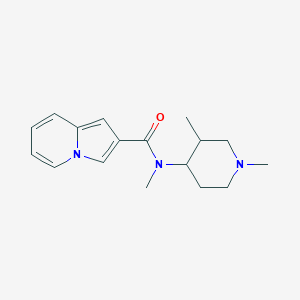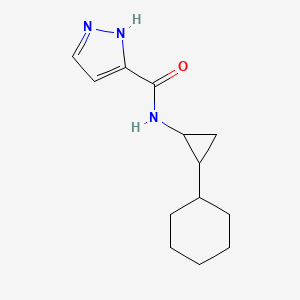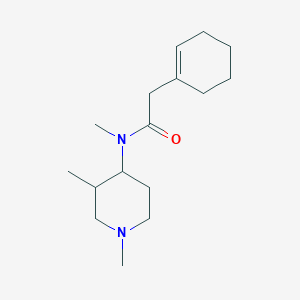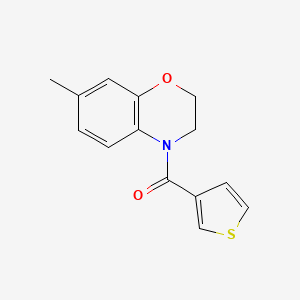
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide, also known as DMPI, is a small molecule that has been studied for its potential use in various scientific research applications. DMPI was first synthesized in 2011 and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has been shown to bind to the sigma-1 receptor with high affinity, resulting in the modulation of various cellular processes. This includes the regulation of intracellular calcium levels, the activation of various signaling pathways, and the modulation of ion channels. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the activation of various signaling pathways, and the modulation of ion channels. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate intracellular calcium levels, and its neuroprotective effects. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide, including the development of more potent and selective sigma-1 receptor ligands, the investigation of its potential therapeutic use in various neurological disorders, and the exploration of its potential use as a tool for studying the function of the sigma-1 receptor. Further research is also needed to fully understand the mechanism of action of this compound and its potential limitations.
Métodos De Síntesis
The synthesis of N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide involves multiple steps, including the reaction of 2-(bromomethyl) indolizine with N-methyl-4-piperidone, followed by the addition of sodium hydride and N-methyl-4-piperidinol. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide has been studied for its potential use in various scientific research applications, including as a tool for studying the function of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the function of this protein.
Propiedades
IUPAC Name |
N-(1,3-dimethylpiperidin-4-yl)-N-methylindolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-11-18(2)9-7-16(13)19(3)17(21)14-10-15-6-4-5-8-20(15)12-14/h4-6,8,10,12-13,16H,7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCKTDWMLZOYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N(C)C(=O)C2=CN3C=CC=CC3=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)





![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)


![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)